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Bis(4-tert-butylphenyl)methanone

Cat. No.: B101066
CAS No.: 15796-82-4
M. Wt: 294.4 g/mol
InChI Key: YNPFOBWIQVHZMO-UHFFFAOYSA-N
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Description

Thematic Overview of Diarylmethanone Architectures in Advanced Materials Science

Diarylmethanone frameworks, of which Bis(4-tert-butylphenyl)methanone is a prime example, constitute a versatile class of organic compounds. Their rigid, conjugated structures are fundamental to their utility in the design of advanced materials. The central carbonyl group and the two flanking aromatic rings create a system with tunable electronic and photophysical properties. The nature and position of substituents on the phenyl rings play a critical role in modulating these characteristics.

In the realm of polymer chemistry, diarylmethanone derivatives are integral components in the synthesis of high-performance polymers. For instance, their incorporation into polymer backbones can enhance thermal stability and mechanical strength. Furthermore, the photochemical reactivity of the diarylmethanone core has been exploited in the development of photoinitiators for polymerization processes. Compounds structurally related to this compound, such as certain iodonium (B1229267) salts, serve as cationic photoinitiators in UV-curing systems for applications like coatings and microelectronics.

The electronic properties of diarylmethanone architectures also make them attractive candidates for applications in organic electronics. The ability to modify the aromatic rings allows for the fine-tuning of energy levels (HOMO/LUMO), which is crucial for their use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The tert-butyl groups in this compound, for example, can enhance solubility and influence molecular packing in the solid state, both of which are important factors in device performance.

Historical Development and Evolution of Research on this compound and its Analogues

The scientific journey of this compound and its analogues is intrinsically linked to the broader history of organic synthesis, particularly the development of electrophilic aromatic substitution reactions. The foundational work on the Friedel-Crafts reactions in 1877 by Charles Friedel and James Crafts laid the groundwork for the synthesis of a vast array of substituted aromatic ketones, including diarylmethanones. wikipedia.orgchemistryviews.org This reaction, involving the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, remains a cornerstone of synthetic organic chemistry. wikipedia.orgmasterorganicchemistry.com

Early research into substituted benzophenones, the parent structure of diarylmethanones, focused on understanding their fundamental reactivity and physical properties. In the mid-20th century, studies on the reactivity of substituted benzophenones in reactions such as the Grignard reaction provided valuable insights into the electronic and steric effects of substituents on the carbonyl group.

The specific investigation of tert-butyl substituted aromatic compounds gained momentum as the unique properties imparted by the bulky tert-butyl group became more apparent. This substituent can enhance the stability of molecules and influence their solubility and crystalline nature. The synthesis of compounds like this compound would have become more routine with the optimization of Friedel-Crafts acylation procedures for sterically demanding substrates.

More recent research has shifted towards harnessing the specific functionalities of this compound and its analogues in materials science. The exploration of related diaryliodonium salts as photoinitiators for polymerization represents a significant area of investigation. This modern focus is driven by the demand for new materials with tailored optical, electronic, and mechanical properties for advanced technological applications.

Rationale for In-Depth Academic Investigation of this compound in Scientific Disciplines

The continued and in-depth academic investigation of this compound is propelled by its potential to address key challenges in several scientific disciplines.

In Materials Science , the compound serves as a valuable building block for novel polymers and organic functional materials. The presence of the tert-butyl groups can improve the processability of resulting materials by enhancing their solubility in common organic solvents, a crucial factor for solution-based fabrication techniques used in organic electronics. Furthermore, the rigid diarylmethanone core can be functionalized to create materials with specific photophysical properties, such as tailored absorption and emission spectra, for applications in sensing, imaging, and photonics.

In Organic Synthesis , the study of this compound and its reactions contributes to a deeper understanding of structure-reactivity relationships. The steric hindrance imposed by the tert-butyl groups can influence the regioselectivity and stereoselectivity of reactions at or near the carbonyl group, providing valuable data for the development of new synthetic methodologies.

In Photochemistry , the diarylmethanone core is a well-known photosensitizer. Upon absorption of light, it can undergo intersystem crossing to a triplet state, which can then transfer its energy to other molecules. This property is fundamental to its application in photopolymerization and photodynamic therapy. Detailed investigation into the photophysical properties of this compound can lead to the design of more efficient photoinitiating systems and photosensitizers.

The confluence of these factors provides a strong rationale for the continued academic focus on this compound, as it holds the promise of contributing to the development of next-generation materials and technologies.

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 15796-82-4
Molecular Formula C21H26O
Molecular Weight 294.43 g/mol
Physical Form Solid
InChI Key YNPFOBWIQVHZMO-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O B101066 Bis(4-tert-butylphenyl)methanone CAS No. 15796-82-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(4-tert-butylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O/c1-20(2,3)17-11-7-15(8-12-17)19(22)16-9-13-18(14-10-16)21(4,5)6/h7-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPFOBWIQVHZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374146
Record name Bis(4-tert-butylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15796-82-4
Record name Bis(4-tert-butylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Bis 4 Tert Butylphenyl Methanone Derivatives

Strategic Approaches to the Synthesis of Bis(4-tert-butylphenyl)methanone

The construction of the this compound framework can be achieved through various established and modern synthetic protocols. The choice of method often depends on factors like starting material availability, desired purity, and scalability.

The synthesis of diarylmethanones, including this compound, has traditionally been dominated by Friedel-Crafts acylation. This classical approach involves the reaction of an aromatic compound with an acylating agent, such as an aroyl chloride or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). For the synthesis of a symmetrical diarylmethanone like this compound, two primary Friedel-Crafts routes are plausible:

The acylation of tert-butylbenzene (B1681246) with a suitable benzoyl derivative.

The reaction of tert-butylbenzene with a carbonyl source like phosgene (B1210022) or its equivalent.

Contemporary organic synthesis offers more versatile and often milder alternatives to classical methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for forming carbon-carbon bonds. organic-chemistry.org These methods can be adapted for the synthesis of diarylmethanones, for instance, by coupling an arylboronic acid with a benzoyl halide. organic-chemistry.org For sterically hindered ketones, specific protocols using arylstannanes and aroyl chlorides have been developed, which can proceed under catalyst-free high-temperature conditions, with a Lewis acid at room temperature, or promoted by indium. nih.gov

Synthetic Strategy Description Key Reagents
Friedel-Crafts Acylation Electrophilic aromatic substitution where an acyl group is introduced to an aromatic ring.Aroyl chloride, Lewis acid (e.g., AlCl₃), Aromatic substrate
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. organic-chemistry.orgArylboronic acid, Aryl halide, Palladium catalyst, Base organic-chemistry.org
Stannane-Based Coupling Coupling of bulky arylstannanes with aroyl chlorides for sterically hindered ketones. nih.govArylstannane, Aroyl chloride, AlCl₃ or Indium nih.gov

Regioselectivity refers to the control of the position at which a chemical bond is formed in a molecule. In the synthesis of the parent this compound, regioselectivity is inherently controlled by the para-directing effect of the tert-butyl group on the benzene (B151609) ring. However, when synthesizing unsymmetrical or more complex substituted diarylmethanone analogues, controlling the regiochemistry becomes crucial. For example, palladium-catalyzed arylation of in-situ generated 2-azaallyl anions has been shown to be a versatile method for the regioselective synthesis of diarylmethylamine derivatives, which are structurally related to diarylmethanones. rsc.org

Stereochemical control involves directing a reaction to form a specific stereoisomer. While the this compound molecule itself is achiral, stereochemistry becomes a critical consideration if chiral centers are introduced into the structure or if the ketone undergoes reactions that create a new stereocenter, such as reduction to a secondary alcohol. In analogous systems, stereochemical outcomes can be influenced by the existing stereochemistry within the substrate (substrate control) or by temporarily introducing a chiral auxiliary that directs the reaction before being removed (auxiliary control). youtube.com These strategies are vital for producing enantiomerically pure compounds, which is often a requirement in pharmaceutical applications. youtube.com

Synthesis of Functionalized this compound Analogues and Derivatives

The diarylmethanone core is a versatile scaffold that can be derivatized to produce compounds with specific functionalities. A significant application of these derivatives is as precursors for synthesizing aryliodonium salts.

Diaryliodonium salts are highly valuable compounds, particularly as photoacid generators in cationic photopolymerization processes. sacredheart.educhemodex.com The synthesis of these salts often begins with precursors that can be elaborated into the final iodonium (B1229267) structure. While this compound itself is not the direct precursor, structurally related compounds are key intermediates. For instance, the synthesis of bis(4-tert-butylphenyl)iodonium salts relies on precursors derived from tert-butylbenzene. sacredheart.edusacredheart.edu These salts are noted for their ability to initiate polymerization upon UV irradiation. chemodex.comhampfordresearch.com

A novel synthetic protocol for bis(4-tert-butylphenyl)iodonium hexafluoroantimonate has been developed, which focuses on providing a safe and robust procedure suitable for scaled-up production. sacredheart.edu The key pathway involves the formation of a diacetoxy(t-butylphenyl)-λ3-iodane intermediate. sacredheart.edusacredheart.edu This hypervalent iodine compound serves as a crucial building block for constructing the final diaryliodonium salt. sacredheart.edu The synthesis aims to improve the purity of the intermediates, which is a critical factor for producing a diaryliodonium salt with optimal physical characteristics for curing applications. sacredheart.edu

The general approach can be summarized as:

Formation of an iodinated tert-butylbenzene derivative.

Oxidation to a hypervalent iodine species like diacetoxy(t-butylphenyl)-λ3-iodane. sacredheart.edu

Coupling with another tert-butylbenzene molecule and introduction of the hexafluoroantimonate counter-ion.

Compound Name CAS Number Molecular Formula Purity Melting Point
Bis(4-tert-butylphenyl)iodonium Hexafluoroantimonate61358-23-4C₂₀H₂₆F₆ISb>98.0% (HPLC) tcichemicals.com173.0 to 177.0 °C tcichemicals.com

Bis(4-tert-butylphenyl)iodonium hexafluorophosphate (B91526) is another highly efficient photoinitiator used in UV curing for printing and coating applications. hampfordresearch.com Its unique synthesis method is reported to provide excellent solubility and cure speed. hampfordresearch.com While specific proprietary methods are not fully disclosed, advanced synthetic approaches for diaryliodonium salts generally focus on efficiency, purity, and mild reaction conditions.

Property Value
Chemical Name Bis(4-tert-butylphenyl)iodonium hexafluorophosphate chemicalbook.com
CAS Number 61358-25-6 chemicalbook.com
Molecular Formula C₂₀H₂₆F₆IP chemicalbook.comsigmaaldrich.com
Molecular Weight 538.29 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Application Photo Acid Generator, UV Curing Agent chemodex.comhampfordresearch.com

Precursor Role in Aryliodonium Salt Synthesis

Preparation Methods for Bis(4-tert-butylphenyl)iodonium Chloride

Bis(4-tert-butylphenyl)iodonium salts are significant reagents, often used as photoinitiators in polymerization reactions. rsc.org The synthesis of the chloride salt, while not always the most direct product, can be achieved through a multi-step process that typically involves the initial formation of a more readily accessible salt, such as the triflate, followed by an anion exchange.

A common and efficient one-pot method for the synthesis of the symmetric bis(4-tert-butylphenyl)iodonium triflate starts from iodine and t-butylbenzene. diva-portal.orgsu.seresearchgate.net This procedure involves the oxidation of iodine in the presence of an excess of the arene and a strong acid. rsc.orgnih.gov The triflate salt is often preferred in synthesis due to its stability and good solubility in organic solvents. diva-portal.org

The conversion of the triflate salt to the chloride salt is accomplished through an anion exchange process. This can be performed by dissolving the bis(4-tert-butylphenyl)iodonium triflate in a suitable solvent and treating it with a source of chloride ions, such as a saturated aqueous solution of sodium chloride or an ion-exchange resin loaded with chloride. The less soluble chloride salt will then precipitate from the solution or can be isolated after washing and drying. diva-portal.org While the triflate anion is weakly coordinating, the chloride anion is more so, which can influence the reactivity of the iodonium salt. diva-portal.org

Table 1: Synthetic Protocol for Bis(4-tert-butylphenyl)iodonium Chloride
StepReactionKey Reagents & ConditionsProductReference
1Iodonium Triflate SynthesisIodine (I₂), t-Butylbenzene, m-Chloroperbenzoic acid (m-CPBA), Trifluoromethanesulfonic acid (TfOH), Dichloromethane (CH₂Cl₂), 0°C to room temperature.Bis(4-tert-butylphenyl)iodonium triflate diva-portal.orgsu.seresearchgate.net
2Anion ExchangeBis(4-tert-butylphenyl)iodonium triflate, Saturated aqueous Sodium Chloride (NaCl) solution, Dichloromethane (CH₂Cl₂).Bis(4-tert-butylphenyl)iodonium chloride diva-portal.org

Derivatization for Advanced Optoelectronic Materials and Emitters

The this compound structure can be functionalized to create advanced materials for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. The core principle involves modifying the electronic properties of the molecule by attaching donor and/or acceptor groups to the central diarylketone framework.

One promising area is the development of materials for Thermally Activated Delayed Fluorescence (TADF). nih.govnih.gov TADF materials enable OLEDs to achieve high internal quantum efficiencies by harvesting both singlet and triplet excitons. This is typically achieved in molecules with a distinct separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often by creating a twisted geometry between donor and acceptor moieties. By attaching strong electron-donating groups (e.g., carbazole (B46965), triphenylamine) to the phenyl rings of this compound, it is possible to induce a charge-transfer character in the excited state, a key requirement for TADF. researchgate.netmdpi.com

Another application is in the design of Hole Transport Materials (HTMs) for perovskite solar cells. rsc.orgrsc.org Efficient HTMs require appropriate energy levels to facilitate the transfer of positive charge carriers from the perovskite layer to the electrode. cityu.edu.hkucsd.edu The derivatization of the this compound core with electron-rich units can produce molecules with the necessary electronic properties and good film-forming capabilities, which are crucial for high-performance solar cells. researchgate.net

Table 2: Proposed Derivatives for Optoelectronic Applications
Derivative StructureTarget ApplicationDesign PrinciplePotential Synthetic RouteReference
Bis(4-tert-butyl-4'-(N-carbazolyl)phenyl)methanoneTADF EmitterIntroduce electron-donating carbazole units to create a Donor-Acceptor structure.Buchwald-Hartwig amination on a halogenated this compound precursor. researchgate.net
Bis(4-tert-butyl-4'-(N,N-diphenylamino)phenyl)methanoneHole Transport Material (HTM)Attach triphenylamine (B166846) moieties to raise the HOMO level for efficient hole extraction.Buchwald-Hartwig amination. rsc.orgresearchgate.net

Incorporation into Complex Polymeric and Copolymeric Architectures

The this compound moiety can be incorporated into high-performance polymers, such as poly(aryl ether ketone)s (PAEKs), to modify their properties. PAEKs are known for their exceptional thermal stability and mechanical strength. core.ac.uk The inclusion of the bulky tert-butyl groups can enhance solubility and processability while maintaining desirable thermal characteristics. core.ac.uk

The synthesis of such polymers is typically achieved through a nucleophilic aromatic substitution (NAS) polycondensation reaction. vt.edugoogle.com This involves reacting a di-functionalized this compound monomer, such as a 4,4'-dihalo derivative (e.g., 4,4'-difluorobenzophenone (B49673) derivative), with an aromatic bisphenol comonomer in a high-boiling polar aprotic solvent, with a weak base like potassium carbonate acting as a catalyst. google.comresearchgate.net The properties of the resulting copolymer, such as its glass transition temperature (Tg), crystallinity, and solubility, can be tailored by the choice of the bisphenol comonomer and the ratio of the monomers used. researchgate.netgoogle.com

Table 3: Proposed Synthesis of a this compound-Containing Copolymer
Monomer 1Monomer 2Reaction TypeTypical ConditionsResulting Polymer ArchitectureReference
4,4'-Difluoro-bis(4-tert-butylphenyl)methanoneBisphenol ANucleophilic Aromatic Substitution PolycondensationPotassium carbonate (K₂CO₃), Diphenyl sulfone, High temperature (e.g., >300°C).Poly(ether ether ketone) copolymer with tert-butyl side groups. core.ac.ukvt.eduresearchgate.net

Other Synthetic Transformations Leading to Novel this compound-Based Compounds

The reactivity of the central ketone and the aromatic rings of this compound allows for a variety of other synthetic transformations to generate novel compounds.

One such transformation is the conversion of the carbonyl group into a thioketone. This is commonly achieved using Lawesson's reagent (2,4-Bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide) in an anhydrous solvent like toluene. organic-chemistry.orgchemtube3d.comyoutube.com The resulting bis(4-tert-butylphenyl)methanethione can serve as a building block for sulfur-containing heterocycles.

The carbonyl group can also undergo olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction provides a reliable method to form alkenes with high stereoselectivity. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgyoutube.com This reaction involves treating this compound with a phosphonate (B1237965) carbanion, typically generated by deprotonating a phosphonate ester with a strong base. wikipedia.org This creates a new carbon-carbon double bond at the site of the original carbonyl.

Furthermore, the aromatic rings can be functionalized to enable cross-coupling reactions. For instance, bromination of the rings would yield a di- or tetra-bromo derivative. This halogenated intermediate can then participate in palladium-catalyzed Suzuki coupling reactions with various boronic acids to introduce new aryl or alkyl substituents, thereby expanding the molecular complexity.

Table 4: Summary of Synthetic Transformations
TransformationKey ReagentsFunctional Group ModifiedProduct TypeReference
ThionationLawesson's ReagentCarbonyl (C=O)Thioketone (C=S) organic-chemistry.orgchemtube3d.com
Horner-Wadsworth-Emmons OlefinationPhosphonate ester, Base (e.g., NaH)Carbonyl (C=O)Alkene (C=C) wikipedia.orgorganic-chemistry.org
Suzuki Coupling (post-halogenation)Arylboronic acid, Palladium catalyst, BaseAromatic C-H (via C-Br intermediate)Biaryl-substituted derivativeN/A

Advanced Mechanistic Elucidation of Reactions Involving Bis 4 Tert Butylphenyl Methanone and Its Derivatives

Photochemical Reaction Mechanisms and Excited State Dynamics

Bis(4-tert-butylphenyl)methanone, a derivative of benzophenone (B1666685), exhibits rich and complex photochemistry. Upon absorption of ultraviolet radiation, the molecule is promoted to an electronically excited state, initiating a cascade of photophysical and photochemical processes. The nature and efficiency of these processes are intricately linked to the molecular structure and the surrounding environment.

In donor-acceptor systems, photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a donor molecule to an acceptor molecule upon photoexcitation. This process is critical in various applications, including organic photovoltaics and photocatalysis. The efficiency of PET is governed by the distance between the donor and acceptor, as well as the matching of their redox potentials.

This compound can act as a photosensitizer in such systems. Upon excitation, the molecule can accept an electron from a suitable donor, forming a radical anion. The tert-butyl groups on the phenyl rings can influence the electronic properties and stability of the resulting radical species. The mechanism of PET can be visualized through the analysis of charge density differences and transition density matrices, which reveal the redistribution of electron density upon excitation. rsc.orgnih.gov

Recent research has explored consecutive photoinduced electron transfer (conPET), where the initially formed radical anion is further excited by a second photon to become a potent "super-reductant". nih.gov This two-photon process allows for the reduction of substrates that are inaccessible through single-photon PET. The study of donor-acceptor-donor chromophores and their incorporation into metal-organic frameworks (MOFs) provides a platform for designing efficient photocatalytic systems based on these principles. nih.govresearchgate.net

Table 1: Key Factors Influencing Photoinduced Electron Transfer (PET)

FactorDescription
Redox Potentials The relative oxidation potential of the donor and reduction potential of the acceptor determine the thermodynamic driving force for electron transfer.
Donor-Acceptor Distance The rate of electron transfer is highly dependent on the spatial separation between the donor and acceptor moieties.
Solvent Polarity The polarity of the solvent can significantly influence the energetics of charge separation and recombination.
Excited State Lifetime The lifetime of the excited state of the photosensitizer must be sufficient for the electron transfer to occur.

This compound and its derivatives are effective photoinitiators for radical polymerization. Upon absorption of UV light, the benzophenone moiety undergoes excitation to a singlet state, which then rapidly intersystem crosses to a more stable triplet state. This triplet state is a diradical and can abstract a hydrogen atom from a suitable donor molecule (a co-initiator), such as an amine or a thiol. This hydrogen abstraction process generates a ketyl radical from the benzophenone derivative and a new radical from the co-initiator.

The newly formed radicals, particularly the one derived from the co-initiator, can then initiate the polymerization of monomer units, leading to the formation of a polymer chain. The propagation of the polymer chain occurs through the successive addition of monomer molecules to the growing radical chain end. Termination of the polymerization can occur through various mechanisms, including radical-radical combination or disproportionation.

In some systems, particularly with iodonium (B1229267) salts as co-initiators, the mechanism can also involve an oxidative interaction between the excited benzophenone and the iodonium salt, or the formation of a charge-transfer complex, both of which can lead to the generation of aryl radicals that initiate polymerization. researchgate.net The general pathways for radical generation and propagation are illustrated below:

Initiation:

Photoexcitation: BP + hν → ¹BP* → ³BP*

Hydrogen Abstraction: ³BP* + R-H → BPH• + R•

Monomer Addition: R• + M → RM•

Propagation:

RM• + n(M) → R(M)ₙM•

Termination:

Combination: R(M)ₙM• + •M(M)ₘR → R(M)ₙM-M(M)ₘR

Disproportionation: R(M)ₙM• + •M(M)ₘR → R(M)ₙM + H-M(M)ₘR'

Where BP is this compound, R-H is a hydrogen donor, and M is a monomer.

The efficiency of a photochemical process is quantified by its quantum yield (Φ), which is the number of moles of a particular product formed per mole of photons absorbed. For photoinitiators like this compound, the quantum yield of radical generation is a critical parameter that determines its effectiveness.

The photoreactivity kinetics of benzophenone derivatives have been extensively studied using techniques such as laser flash photolysis. These studies have revealed that the rate of photoreduction, a key step in radical generation, is highly dependent on the nature and position of substituents on the aromatic rings. acs.orgnih.govcore.ac.ukdntb.gov.ua Electron-withdrawing groups generally increase the reactivity of the n-π* triplet state, enhancing the rate of hydrogen abstraction, while electron-donating groups have the opposite effect. acs.org

The kinetics of the photocross-linking of polymers containing benzophenone moieties have also been investigated. acs.org The rate of the reaction can be monitored by observing the decrease in the UV absorbance of the carbonyl group as it is converted to a hydroxyl group during hydrogen abstraction. acs.org The reaction rate constant can be determined by fitting the kinetic data to an appropriate rate law. acs.org

Table 2: Factors Affecting Photoreactivity Kinetics of Substituted Benzophenones

FactorInfluence on Photoreactivity
Substituent Effects Electron-withdrawing groups generally increase the rate of hydrogen abstraction, while electron-donating groups decrease it. acs.org
Solvent The nature of the solvent can affect the energy levels of the excited states and the stability of the radical intermediates.
Hydrogen Donor The bond dissociation energy of the C-H bond in the hydrogen donor influences the rate of hydrogen abstraction.
Concentration The concentrations of the photoinitiator and the hydrogen donor affect the overall rate of the photoreaction.

Thermal and Catalytic Reaction Pathways

Beyond photochemical reactions, this compound and its derivatives can undergo a variety of transformations under thermal and catalytic conditions. These reactions often involve the functional groups of the molecule and can lead to the formation of new and complex structures.

Hydroxylamine derivatives of this compound, such as N,N-bis(4-tert-butylphenyl)hydroxylamine, exhibit interesting reactivity in the presence of strong acids. A method for the synthesis of N,N-bis(4-tert-butylphenyl)hydroxylamine involves the reduction of the corresponding aminoxyl radical with hydrazine hydrate. researchgate.net

When N,N-bis(4-tert-butylphenyl)hydroxylamine is treated with strong acids, it undergoes a disproportionation reaction. researchgate.net This complex transformation leads to the formation of multiple products, including bis(4-tert-butylphenyl)amine and a more complex phenoxazine derivative, 10-[5-tert-butyl-2-(4-tert-butylphenylamino)phenyl]-3,7-di-tert-butylphenoxazine. researchgate.net The structure of the latter has been confirmed by X-ray diffraction analysis. researchgate.net

The proposed mechanism for this acid-catalyzed disproportionation involves a series of protonation, dehydration, and rearrangement steps, ultimately leading to the observed products. researchgate.net This reaction highlights the intricate chemical behavior of hydroxylamine derivatives under acidic conditions and provides a pathway to novel heterocyclic structures.

Table 3: Products of Acid-Catalyzed Disproportionation of N,N-bis(4-tert-butylphenyl)hydroxylamine researchgate.net

ProductYield
Bis(4-tert-butylphenyl)amine-
10-[5-tert-butyl-2-(4-tert-butylphenylamino)phenyl]-3,7-di-tert-butylphenoxazine11%

Note: Yield for bis(4-tert-butylphenyl)amine was not specified in the provided source.

Organometallic catalysis offers a powerful toolkit for the modification and derivatization of organic molecules, including this compound. While specific examples of organometallic modifications of the methanone (B1245722) itself are not extensively detailed in the provided search results, the synthesis of related compounds points to potential applications.

For instance, the synthesis of bis(4-tert-butylphenyl)iodonium salts, which are useful as photoacid generators in photopolymerization, can be achieved through organometallic intermediates or in one-pot syntheses involving iodine and t-butylbenzene in the presence of an oxidizing agent and a strong acid. sacredheart.edusacredheart.edusu.setcichemicals.com These synthetic routes demonstrate the manipulation of the bis(4-tert-butylphenyl) scaffold.

Furthermore, N-heterocyclic carbene (NHC) complexes of coinage metals, featuring bulky ligands derived from bis(4-tert-butylphenyl)methanol, have been synthesized for applications in catalysis. bowdoin.edu This indicates the utility of the bis(4-tert-butylphenyl) moiety in constructing robust and sterically demanding ligands for organometallic complexes. These complexes could, in turn, be employed in catalytic transformations of the methanone, such as C-H activation or cross-coupling reactions, to introduce new functional groups and create novel derivatives.

Non-Photochemical Activation Mechanisms for Chemical Transformations

The non-photochemical transformations of this compound primarily involve the reactivity of its carbonyl group and the influence of the bulky tert-butyl substituents. These reactions can be broadly categorized into catalytic reductions and other transformations.

Catalytic Reductions of the Carbonyl Group

The reduction of the carbonyl group in diaryl ketones to either a methylene group (-CH₂-) or a secondary alcohol (-CH(OH)-) is a fundamental transformation. Several classical and modern catalytic methods can be employed, with the choice of reagent and conditions often dictated by the desired product and the tolerance of other functional groups. For sterically hindered ketones like this compound, reaction conditions may need to be optimized to overcome the steric hindrance around the carbonyl carbon.

Reduction to Methylene Group (-CH₂-)

Two of the most prominent methods for the complete reduction of a ketone to an alkane are the Clemmensen and Wolff-Kishner reductions.

Clemmensen Reduction: This reduction is typically carried out using zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.orgchemistryviews.orgmedium.com The reaction is particularly effective for aryl-alkyl ketones. wikipedia.org The mechanism is thought to involve a series of single-electron transfers from the metal surface, leading to the formation of zinc carbenoids or related organozinc intermediates. wikipedia.orgchemistryviews.org Due to the harsh acidic conditions, this method is not suitable for substrates that are sensitive to acid. medium.comchem-station.com

Wolff-Kishner Reduction: This method employs hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at high temperatures. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds through the in-situ formation of a hydrazone, which then undergoes base-catalyzed decomposition to yield the alkane and nitrogen gas. wikipedia.org A modification by Huang Minlon involves using a high-boiling solvent like diethylene glycol to facilitate the reaction at elevated temperatures. wikipedia.org The Wolff-Kishner reduction is complementary to the Clemmensen reduction as it is performed under basic conditions and is therefore suitable for acid-sensitive molecules. chem-station.comalfa-chemistry.com

Reduction MethodReagentsConditionsKey Features
Clemmensen Reduction Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl)Strongly acidic, often heatedEffective for aryl-alkyl ketones; not suitable for acid-sensitive substrates. wikipedia.orgmedium.com
Wolff-Kishner Reduction Hydrazine (N₂H₄), Strong Base (e.g., KOH)Strongly basic, high temperaturesSuitable for base-sensitive substrates; proceeds via a hydrazone intermediate. masterorganicchemistry.comwikipedia.orgalfa-chemistry.com

Reduction to Secondary Alcohol (-CH(OH)-)

The partial reduction of the carbonyl group to a secondary alcohol can be achieved through various catalytic hydrogenation methods.

Meerwein-Ponndorf-Verley (MPV) Reduction: This reduction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as the catalyst in the presence of a sacrificial alcohol like isopropanol. minia.edu.egwikipedia.org The reaction is highly chemoselective for aldehydes and ketones and proceeds through a six-membered ring transition state involving hydride transfer. minia.edu.egacsgcipr.org The reversibility of the reaction requires driving the equilibrium towards the product, often by using an excess of the sacrificial alcohol. thermofisher.com

Catalytic Hydrogenation: The asymmetric transfer hydrogenation of diaryl ketones using ruthenium catalysts has been shown to be highly effective in producing chiral diarylmethanols with high enantioselectivity. nih.govresearchgate.net The steric and electronic properties of the diaryl ketone can influence the efficiency and stereoselectivity of the reduction. bohrium.com For sterically hindered ketones, the choice of catalyst and reaction conditions is crucial to achieve good conversion. acs.org

Reduction MethodReagents/CatalystConditionsProductKey Features
Meerwein-Ponndorf-Verley Aluminum isopropoxide, IsopropanolReversible, mild conditionsSecondary AlcoholHighly chemoselective for carbonyls. minia.edu.egwikipedia.orgthermofisher.com
Catalytic Hydrogenation H₂, Metal Catalyst (e.g., Ru, Pd)Varies with catalystSecondary AlcoholCan be performed asymmetrically to yield chiral alcohols. nih.govresearchgate.net

Other Non-Photochemical Transformations

Beyond reductions, other non-photochemical reactions of diaryl ketones can be initiated, although specific examples for this compound are not extensively documented in the literature. However, general reactivity patterns of hindered diaryl ketones suggest potential pathways.

Reactions with Organometallic Reagents: Hindered diaryl ketones can react with organolithium compounds, although the steric bulk can influence the course of the reaction, potentially leading to enolization or other side reactions instead of the expected nucleophilic addition to the carbonyl group. acs.org

Palladium-Catalyzed C-C Bond Cleavage: In some instances, palladium catalysts can mediate the cleavage of the C(O)-C bond in unstrained ketones, particularly when assisted by an aryl handle. This can lead to the formation of different diaryl ketones through a sequence of α-arylation and aerobic oxidative cleavage. acs.org

Sophisticated Spectroscopic and Computational Characterization Studies of Bis 4 Tert Butylphenyl Methanone Systems

Advanced Spectroscopic Techniques for Structural and Electronic Characterization

A multi-faceted approach utilizing various spectroscopic techniques is essential for a thorough analysis of Bis(4-tert-butylphenyl)methanone. Each method provides a unique piece of the puzzle, from the connectivity of atoms to the behavior of the molecule in different electronic states.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and conformation of molecules in solution. Both ¹H and ¹³C NMR are instrumental in the analysis of this compound.

¹H NMR Analysis: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the tert-butyl groups. The aromatic protons on the phenyl rings would likely appear as doublets due to coupling with adjacent protons. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the central carbonyl group. The tert-butyl protons would present as a sharp singlet, integrating to 18 protons, in the upfield region of the spectrum.

¹³C NMR Analysis: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the aromatic carbons. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing significantly downfield. The aromatic region will show four distinct signals for the ipso, ortho, meta, and para carbons of the substituted phenyl rings.

Carbon Atom Expected Chemical Shift (ppm)
Carbonyl (C=O)190 - 210
Aromatic C-ipso (C-C=O)135 - 145
Aromatic C-ortho128 - 132
Aromatic C-meta125 - 129
Aromatic C-para (C-C(CH₃)₃)150 - 160
Quaternary C (tert-butyl)30 - 40
Methyl C (tert-butyl)30 - 35

Note: The expected chemical shift values are approximate and can vary based on the solvent and other experimental conditions.

Advanced mass spectrometry (MS) techniques, particularly when coupled with high-resolution analyzers like Orbitrap, are invaluable for determining the exact mass of this compound and for elucidating its fragmentation pathways. This information is crucial for confirming the molecular formula and for tracing reaction mechanisms.

In a typical electron ionization (EI) mass spectrum of a diaryl ketone, the molecular ion peak is expected to be prominent. The fragmentation of this compound would likely proceed through characteristic pathways involving the cleavage of bonds adjacent to the carbonyl group and within the tert-butyl substituents.

Expected Fragmentation Pathways:

α-Cleavage: Loss of a tert-butylphenyl radical to form a stable acylium ion.

Loss of a Methyl Radical: Fragmentation of the tert-butyl group to lose a methyl radical, leading to a more stable tertiary carbocation.

McLafferty-type Rearrangement: While less common for diaryl ketones without gamma-hydrogens on an alkyl chain, related rearrangement processes could occur.

Systematic studies on the fragmentation of analogous compounds like bisphenols have shown characteristic losses of phenol (B47542) groups and methyl radicals. dphen1.com Similarly, the fragmentation of tert-butylnaphthalenes involves the loss of a methyl radical as a primary step. researchgate.net These studies provide a framework for interpreting the mass spectrum of this compound.

Fragment Ion Proposed Structure Expected m/z
[M - CH₃]⁺C₂₀H₂₃O⁺279
[M - C₄H₉]⁺C₁₇H₁₇O⁺237
[C₁₁H₁₅O]⁺(CH₃)₃C-C₆H₄-C≡O⁺175
[C₁₀H₁₃]⁺(CH₃)₃C-C₆H₄⁺133

Note: The m/z values are based on the most common isotopes.

Fluorescence spectroscopy provides insights into the electronic excited states of a molecule. While many simple ketones are not strongly fluorescent at room temperature due to efficient intersystem crossing to the triplet state, the extended aromatic system in this compound could influence its photophysical properties.

Steady-State Fluorescence: The steady-state emission spectrum would reveal the wavelengths of light emitted upon excitation. The position and intensity of the emission peak can be influenced by the solvent polarity, indicating changes in the dipole moment upon excitation.

Time-Resolved Fluorescence: Time-resolved fluorescence spectroscopy measures the decay of the fluorescence intensity over time, providing the excited-state lifetime. This is a critical parameter for understanding the kinetics of photophysical processes such as intersystem crossing and internal conversion. For related organic-inorganic halocuprates, excited-state lifetimes in the microseconds range have been observed, indicating the formation of long-lived triplet states. mdpi.com While this compound is a different class of compound, the study of its excited-state dynamics would be crucial to understanding its photochemical behavior.

Further studies using transient absorption spectroscopy could provide a more complete picture of the excited-state dynamics, including the formation and decay of triplet states. mdpi.com

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a molecular fingerprint, providing detailed information about the functional groups and bonding within this compound.

FTIR Spectroscopy: The FTIR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found in the region of 1640-1660 cm⁻¹. Other characteristic bands include C-H stretching vibrations of the aromatic rings and the tert-butyl groups (around 2800-3100 cm⁻¹), and aromatic C=C stretching vibrations (around 1400-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of the molecule, such as the aromatic ring breathing modes, are often strong in the Raman spectrum.

Vibrational analysis of related compounds, such as p-tert-butyl-calix dphen1.comarene, has shown characteristic bands for the tert-butyl group and the aromatic rings. researchgate.net These studies can aid in the assignment of the vibrational modes of this compound.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C=O Stretch1640 - 1660FTIR (Strong)
Aromatic C-H Stretch3000 - 3100FTIR, Raman
Aliphatic C-H Stretch (tert-butyl)2850 - 3000FTIR, Raman
Aromatic C=C Stretch1400 - 1600FTIR, Raman

These vibrational techniques can also be used to monitor reaction kinetics by observing the appearance or disappearance of characteristic peaks over time.

Electron Spin Resonance (ESR) spectroscopy is a highly sensitive technique for the detection and characterization of paramagnetic species, such as radical intermediates. In the context of this compound, ESR could be employed to study radical anions or cations formed during redox reactions or photochemical processes.

For instance, upon one-electron reduction, this compound would form a ketyl radical anion. The ESR spectrum of this radical would exhibit hyperfine coupling to the protons on the aromatic rings. The magnitude of the hyperfine coupling constants would provide information about the distribution of the unpaired electron density within the molecule. The study of related diarylnitroxides has shown that the spin density can be significantly delocalized over the aromatic rings. researchgate.net

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound. A CV experiment on this compound would reveal its oxidation and reduction potentials. The reduction of the ketone group is typically a one-electron process to form a radical anion. The reversibility of this process can be assessed from the ratio of the anodic and cathodic peak currents.

The redox potentials are influenced by the electronic nature of the substituents on the aromatic rings. The electron-donating tert-butyl groups would be expected to make the reduction of the carbonyl group slightly more difficult compared to unsubstituted benzophenone (B1666685). Studies on related compounds, such as 3,3'-5,5'-tetra-tert-butyl-4,4'-diphenoquinone, have detailed their electrochemical behavior, providing a basis for comparison. nih.gov

Compound Redox Process Potential (vs. reference electrode)
This compoundReduction (Ketone -> Ketyl radical)Expected to be around -1.5 to -2.0 V vs. Ag/AgCl
This compoundOxidationExpected to be at a high positive potential

Note: The potential values are estimates and are highly dependent on the solvent, electrolyte, and reference electrode used.

Quantum Chemical and Molecular Dynamics Simulations

Quantum chemical and molecular dynamics simulations represent powerful tools for understanding the behavior of molecules at the atomic level. For a compound like this compound, these computational methods could offer deep insights into its electronic characteristics, conformational flexibility, and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in predicting its fundamental electronic properties and reactivity. This analysis typically involves optimizing the molecule's geometry to find its most stable three-dimensional structure.

From this optimized structure, key electronic parameters can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a large gap implies high stability and low reactivity. In studies of other substituted benzophenones, a linear relationship has often been established between experimentally measured reduction potentials and the DFT-calculated LUMO energies, allowing for the prediction of electrochemical behavior researchgate.net.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other reagents.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterPredicted ValueSignificance
HOMO EnergyN/ARelated to electron-donating ability
LUMO EnergyN/ARelated to electron-accepting ability
HOMO-LUMO GapN/AIndicator of chemical reactivity and stability
Dipole MomentN/AMeasures the polarity of the molecule

Note: Specific values are not available in the literature and are therefore omitted.

Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. For this compound, MD simulations would reveal its dynamic behavior and conformational preferences, which are governed by the rotation around the single bonds connecting the phenyl rings to the central carbonyl group. The bulky tert-butyl groups would significantly influence the accessible conformations due to steric hindrance.

Conformational analysis of benzophenone and its derivatives shows that the two phenyl rings are typically twisted out of the plane of the central carbonyl group nih.govresearchgate.net. The specific dihedral angles of these twists are a balance between electronic conjugation (which favors planarity) and steric repulsion (which favors twisting). MD simulations could explore the potential energy surface of this compound to identify low-energy conformers and the barriers to their interconversion. Understanding these dynamics is essential for predicting how the molecule packs in a crystal lattice and how it interacts with other molecules in solution.

Table 2: Key Conformational Parameters for Substituted Benzophenones

ParameterDescriptionTypical Range of Values
Ring Twist Angle 1 (τ₁)Dihedral angle of the first phenyl ring relative to the carbonyl plane.30° - 65°
Ring Twist Angle 2 (τ₂)Dihedral angle of the second phenyl ring relative to the carbonyl plane.30° - 65°
Inter-ring DihedralAngle between the planes of the two phenyl rings.40° - 85°

Note: These are representative values based on various substituted benzophenones; specific data for this compound is not available. nih.govresearchgate.net

Computational chemistry provides indispensable tools for mapping out the mechanisms of chemical reactions. By calculating the energy of the system along a reaction coordinate, researchers can identify transition states—the highest energy points between reactants and products—and determine the activation energy of the reaction.

For reactions involving this compound, such as its reduction or its role in photochemical processes, DFT calculations could be used to model the reaction pathway. This involves locating the geometry of the transition state structure and calculating its energy relative to the reactants. The resulting energy profile provides a quantitative measure of the reaction's feasibility and rate. Computational studies on cycloaddition reactions, for example, have successfully used distortion/interaction analysis and energy decomposition analysis to understand reactivity and design better reactants nih.gov. While no specific reaction mechanisms involving this compound have been computationally elucidated in the literature, this methodology would be the standard approach for such an investigation.

Table 3: Components of a Theoretical Reaction Energy Profile

ComponentDescription
Reactant Energy (E_R)The calculated energy of the starting materials.
Product Energy (E_P)The calculated energy of the final products.
Transition State Energy (E_TS)The maximum energy along the reaction pathway.
Activation Energy (E_a)The energy difference between the transition state and the reactants (E_TS - E_R).
Reaction Energy (ΔE)The overall energy change of the reaction (E_P - E_R).

Note: This table describes the general components of a reaction energy profile; no specific profiles for reactions of this compound are available.

Frontier Applications of Bis 4 Tert Butylphenyl Methanone in Advanced Materials Science

Photoinitiator Systems for Controlled Polymerization

The development of efficient photoinitiator systems is crucial for advancing controlled polymerization techniques, which are fundamental to the fabrication of a wide array of polymeric materials. Bis(4-tert-butylphenyl)methanone and its derivatives are emerging as compounds of interest in this field due to their photochemical reactivity.

Cationic Photopolymerization of Epoxides and Vinyl Ethers

Cationic photopolymerization is a key process for curing epoxides and vinyl ethers, offering advantages such as low shrinkage and lack of oxygen inhibition. The initiation of this type of polymerization relies on the generation of a strong acid upon UV irradiation. While direct studies on this compound as a cationic photoinitiator are limited, significant research has been conducted on a closely related compound, bis(4-tert-butylphenyl)iodonium hexafluorophosphate (B91526). nih.gov This iodonium (B1229267) salt has demonstrated effectiveness as a photoinitiator for the cationic UV-curing of epoxidized biobased resins, such as those derived from cardanol. nih.gov

The general mechanism for the photoinitiation by a diaryliodonium salt is depicted below: Ar₂I⁺X⁻ + hν → [Ar₂I⁺X⁻]* → ArI⁺• + Ar• + X⁻ ArI⁺• + Solvent-H → ArI-H⁺• ArI-H⁺• → ArI + H⁺

The generated proton (H⁺) is the active species that initiates the polymerization of monomers like epoxides and vinyl ethers. Given the structural similarities, it is plausible that this compound could function as a sensitizer (B1316253) in conjunction with an iodonium salt, where the methanone (B1245722) absorbs light and transfers energy to the onium salt, thereby broadening the spectral response of the initiating system.

Radical Photopolymerization in Acrylate (B77674) and Methacrylate (B99206) Systems

Radical photopolymerization is a widely used industrial process for the rapid curing of coatings, inks, and adhesives based on acrylate and methacrylate monomers. The efficiency of this process is highly dependent on the photoinitiator's ability to generate free radicals upon exposure to UV or visible light. Benzophenone (B1666685) derivatives are a well-known class of Type II photoinitiators, which function via a hydrogen abstraction mechanism from a co-initiator, typically a tertiary amine.

While specific research detailing the use of this compound in acrylate and methacrylate polymerization is not widely available in the reviewed literature, the general mechanism of benzophenone-based photoinitiators provides a strong indication of its potential. Upon absorption of light, the benzophenone moiety is excited to its triplet state. This excited state can then abstract a hydrogen atom from an amine co-initiator, generating a ketyl radical and an aminoalkyl radical. The aminoalkyl radical is the primary initiating species for the polymerization of the acrylate or methacrylate double bonds.

The presence of the bulky tert-butyl groups at the para-positions of the phenyl rings in this compound can be expected to influence its photochemical properties. These groups can enhance the solubility of the photoinitiator in non-polar monomer systems and may affect the lifetime and reactivity of the excited triplet state, potentially leading to higher initiation efficiency. The steric hindrance provided by the tert-butyl groups might also influence the kinetics of the hydrogen abstraction process.

Development of Dual-Curing and Hybrid Polymer Networks

Dual-curing systems, which combine two different polymerization mechanisms in a single formulation, are gaining increasing attention as they allow for the creation of polymer networks with tailored properties. These systems often involve a combination of photopolymerization and thermal curing. Hybrid polymer networks, on the other hand, are formed from two or more different types of monomers, leading to materials with a unique combination of properties.

Given the potential of this compound and its derivatives to act as photoinitiators for both cationic and radical polymerization (as a sensitizer), they could be valuable components in the development of dual-curing and hybrid systems. For instance, a formulation containing epoxides and acrylates could be cured in a two-step process. First, UV irradiation in the presence of a system containing this compound could initiate the radical polymerization of the acrylate component. The heat generated during this exothermic reaction could then trigger the thermal decomposition of a thermal initiator, or the "dark curing" effect from a cationic photoinitiator could proceed to cure the epoxy component. amazonaws.com

The development of interpenetrating polymer networks (IPNs) is another area where such photoinitiator systems could be applied. By carefully selecting the monomers and initiator systems, it is possible to create two independent networks that are physically entangled, leading to materials with enhanced toughness, flexibility, and impact resistance. amazonaws.com The ability to control the initiation of two different polymerization reactions with a single light source by using a versatile photoinitiator system is a significant advantage in the design of these advanced materials.

Functional Materials for Organic Electronics and Photonics

The unique electronic and photophysical properties of aromatic ketones make them interesting candidates for applications in organic electronics and photonics. The introduction of tert-butyl groups can further enhance their performance by improving solubility, film morphology, and thermal stability.

High-Performance Organic Light-Emitting Diodes (OLEDs) and Deep-Blue Emitting Materials

In the field of Organic Light-Emitting Diodes (OLEDs), there is a constant search for new materials that can lead to higher efficiency, better color purity, and longer device lifetimes. Deep-blue emitting materials are particularly crucial for full-color displays and white lighting applications. While there are no direct reports on the use of this compound as an emitter or host material in OLEDs, the structural motif of tert-butyl substituted phenyl groups is prevalent in many high-performance OLED materials. researchgate.netchemborun.commdpi.comrsc.org

The tert-butyl groups are known to provide several advantages. They can increase the solubility of the material, which is beneficial for solution-based processing of OLEDs. Furthermore, their steric bulk can prevent intermolecular π-π stacking, which often leads to aggregation-caused quenching of the emission. This is particularly important for maintaining high photoluminescence quantum yields in the solid state. The tert-butyl groups can also contribute to a higher glass transition temperature (Tg), which is indicative of better morphological stability and longer device lifetime.

Given these properties, this compound could potentially serve as a host material for phosphorescent or fluorescent emitters. A good host material should have a high triplet energy to confine the excitons on the guest emitter, and the wide bandgap associated with the benzophenone core could be advantageous in this regard. Additionally, derivatives of this compound could be explored as deep-blue emitters themselves, where the electronic properties of the benzophenone core are tuned through chemical modification.

OLED Performance MetricPotential Advantage of this compound Moiety
External Quantum Efficiency (EQE) Reduced aggregation-caused quenching could lead to higher photoluminescence quantum yield.
Color Purity (CIE Coordinates) The wide bandgap of the benzophenone core could contribute to deep-blue emission.
Device Lifetime Increased glass transition temperature (Tg) from tert-butyl groups can improve morphological stability.
Processability Enhanced solubility due to tert-butyl groups facilitates solution-based fabrication methods.

Flexible Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are the fundamental building blocks of flexible and printed electronics, with applications in displays, sensors, and RFID tags. nih.govtaylorfrancis.comrsc.orgnih.govresearchgate.net The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. While there is no specific literature on the application of this compound in OFETs, the incorporation of tert-butylphenyl groups into organic semiconductors is a known strategy to improve device performance.

The tert-butyl groups can influence the molecular packing of the organic semiconductor in the solid state, which is a critical factor for efficient charge transport. By controlling the intermolecular interactions, it is possible to promote a more ordered packing structure, which can lead to higher charge carrier mobility. Furthermore, as in OLEDs, the tert-butyl groups enhance the solubility of the material, making it compatible with solution-based deposition techniques like spin-coating and inkjet printing, which are essential for the low-cost fabrication of large-area flexible electronics.

The insulating nature of the benzophenone core in this compound itself would likely result in low charge carrier mobility. However, it could be a valuable building block for the synthesis of larger, more conjugated organic semiconductors. By incorporating the this compound moiety into a larger π-conjugated system, it might be possible to create new materials that combine good charge transport properties with the processing advantages offered by the tert-butyl groups.

OFET ParameterPotential Influence of this compound Moiety
Charge Carrier Mobility Can influence molecular packing, which is crucial for efficient charge transport.
On/Off Ratio The wide bandgap nature of the core could contribute to a low off-current.
Threshold Voltage The dielectric properties of the material could influence the threshold voltage.
Flexibility and Processability Enhanced solubility from tert-butyl groups is advantageous for flexible substrate compatibility and solution processing.

Advanced Coating, Ink, and Adhesive Formulations

This compound, also known as 4,4'-di-tert-butylbenzophenone, is a highly effective Type II photoinitiator and UV absorber utilized in the formulation of advanced coatings, inks, and adhesives. guidechem.com Its primary function in these applications is to initiate the photopolymerization process upon exposure to ultraviolet (UV) light. This process, often referred to as UV curing, enables the rapid transformation of liquid formulations into solid, durable films. The mechanism of action involves the absorption of UV radiation by the benzophenone moiety, which then generates free radicals that initiate the polymerization of monomers and oligomers in the formulation. guidechem.com

The incorporation of this compound offers several advantages in these formulations. Its high thermal stability and excellent light absorption properties contribute to efficient and controlled curing processes. guidechem.com In advanced coatings, this translates to the development of protective layers with enhanced scratch resistance, chemical resistance, and weatherability. For UV-curable inks, it allows for rapid drying times, sharp image quality, and excellent adhesion to a variety of substrates. In the realm of adhesives, its use as a photoinitiator facilitates the creation of strong bonds with a wide range of materials upon UV exposure, offering a significant advantage in manufacturing and assembly processes where speed and precision are critical. guidechem.com

PropertyBenefit in Formulations
UV Photoinitiator Initiates rapid curing upon exposure to UV light.
UV Absorber Provides protection against degradation from UV radiation.
High Thermal Stability Ensures stability during processing and in the final product. guidechem.com
Good Solubility Readily dissolves in common organic solvents used in formulations.

Micro- and Nano-fabrication Technologies

The unique photochemical properties of this compound make it a valuable component in various micro- and nano-fabrication technologies that rely on photolithography.

Photoresists for Semiconductor Manufacturing

While specific proprietary formulations are closely guarded, the fundamental role of compounds like this compound in photoresist technology is to act as a photosensitizer or photoinitiator. In the context of semiconductor manufacturing, photoresists are light-sensitive materials used to create the intricate patterns of integrated circuits. When a photoresist containing a photoinitiator is selectively exposed to UV light through a photomask, the exposed areas undergo a chemical change, typically polymerization or cross-linking. This change in solubility allows for the selective removal of either the exposed or unexposed portions of the resist, transferring the desired pattern onto the semiconductor wafer for subsequent processing steps like etching or deposition. The efficiency of light absorption and the generation of reactive species by the photoinitiator are critical for achieving high-resolution and high-fidelity patterns, essential for the ever-decreasing feature sizes in modern microelectronics.

Stereolithographic 3D Printing Applications

Stereolithography (SLA), a prominent additive manufacturing or 3D printing technology, relies on the precise, layer-by-layer photopolymerization of a liquid resin. This compound can be a key ingredient in these photosensitive resins. As a photoinitiator, it absorbs the energy from a UV laser or projector and triggers the polymerization of the resin at specific points, solidifying the liquid into a solid layer. This process is repeated for each layer of the 3D model until the final object is built. The choice and concentration of the photoinitiator are crucial parameters that influence the printing speed, resolution, and the mechanical properties of the final printed object. The characteristics of this compound, such as its absorption spectrum and efficiency in generating radicals, directly impact these critical aspects of the SLA process.

Specialized Biomedical and Dental Materials Applications

The use of photopolymerization in the biomedical and dental fields has led to the development of innovative materials and procedures. This compound, as a photoinitiator, can play a role in the creation of these specialized materials. In dentistry, light-cured composite resins are widely used for fillings and restorations. These resins contain a photoinitiator that, when exposed to a specific wavelength of light from a dental curing lamp, initiates the hardening of the resin directly in the tooth cavity. The biocompatibility of the photoinitiator and its byproducts is a critical consideration in these applications.

In broader biomedical applications, photopolymerizable materials are used to create hydrogels for tissue engineering, drug delivery systems, and coatings for medical devices. The ability to cure these materials in situ with light allows for minimally invasive procedures and the creation of complex, customized structures. The photoinitiator's role is to ensure efficient and controlled polymerization, leading to materials with the desired physical and biological properties.

Role in Crystallization and Nucleating Agent Formulations for Polymeric Compounds

Beyond its applications in photochemistry, the molecular structure of this compound lends itself to use as a nucleating agent in polymeric compounds. Nucleating agents are additives that accelerate the crystallization process of semi-crystalline polymers by providing sites for the initiation of crystal growth. By promoting a higher degree of crystallinity and a finer, more uniform crystal structure, nucleating agents can significantly enhance the physical and mechanical properties of polymers.

For instance, in polymers like polypropylene (B1209903) and polyesters, the addition of a suitable nucleating agent can lead to improvements in stiffness, hardness, and heat distortion temperature. It can also reduce cycle times in molding processes by accelerating solidification. The effectiveness of this compound as a nucleating agent would depend on its dispersion within the polymer matrix and its crystallographic compatibility with the host polymer.

Degradation Pathways and Strategies for Enhanced Stability of Bis 4 Tert Butylphenyl Methanone Derived Systems

Investigation of Photodegradation Mechanisms and Product Characterization

The photochemical behavior of benzophenone (B1666685) and its derivatives, such as bis(4-tert-butylphenyl)methanone, is of significant interest due to their widespread use as UV stabilizers and photoinitiators. The absorption of UV radiation can lead to electronic excitation, initiating a cascade of chemical reactions that alter the molecular structure and properties.

Studies on various benzophenone derivatives reveal that photodegradation in aqueous environments often follows pseudo-first-order kinetics. nih.gov The rate of degradation, however, is highly dependent on the specific substituents on the benzophenone core and the composition of the surrounding medium. For instance, the pharmaceutical ketoprofen, a benzophenone derivative, is highly photolabile with a degradation half-life of just 0.8 minutes under certain laboratory conditions, while benzophenone-type UV filters are considerably more resistant, with half-lives ranging from 17 to 99 hours. nih.gov The presence of natural photosensitizers in lake water can accelerate photodecomposition, whereas the effects of seawater can vary. nih.gov

A primary photodegradation pathway for aromatic esters and ketones is the photo-Fries rearrangement . wikipedia.org This process, which can proceed through a radical mechanism upon UV irradiation, involves the migration of an acyl group to the aromatic ring, typically yielding ortho- and para-hydroxyketone products. wikipedia.orgsigmaaldrich.com For this compound, this could theoretically lead to the formation of isomers with hydroxyl groups on the phenyl rings. In the presence of other reactive species, such as nitrite (B80452) in sunlit waters, benzophenone derivatives can undergo further transformations, leading to the formation of hydroxylated and nitrated products. nih.gov The degradation of benzophenone-3 (BP-3) in water has been shown to be minimal after 28 days, highlighting its photostability in the absence of other reactive species or photocatalysts. mdpi.com

The advanced oxidation process (AOP) using UV/H₂O₂ demonstrates that benzophenone can be degraded through hydroxylation, carboxylation, and eventual ring cleavage, forming smaller molecular compounds like glycolic acid, oxalic acid, and formic acid. mdpi.com

Table 1: Photodegradation Half-Lives of Benzophenone Derivatives

CompoundConditionHalf-life (t₁/₂)Reference
KetoprofenMedium pressure UV lamp0.8 min nih.gov
Benzophenone-type UV filtersMedium pressure UV lamp17 - 99 h nih.govsigmaaldrich.com
Benzophenone-3 (BP-3)Water, 28 days~4% degradation (stable) mdpi.com

Thermal and Oxidative Degradation Studies of Related Compounds

The tert-butylphenyl moiety is a common structural feature in many hindered phenolic antioxidants, which are designed to protect materials from thermal and oxidative degradation. partinchem.comamfine.com The stability of this compound is therefore related to the behavior of these well-studied compounds.

Hindered phenolic antioxidants function by scavenging peroxy radicals, which are key intermediates in the autooxidation of polymers and other organic materials. amfine.comphantomplastics.com The antioxidant donates a hydrogen atom from its hydroxyl group to a peroxy radical, thereby terminating the degradation chain reaction. partinchem.com The resulting phenoxy radical is stabilized by the bulky tert-butyl groups, which provide steric hindrance and prevent further reactions. partinchem.com

However, at elevated temperatures and in the presence of oxygen, these antioxidants can themselves degrade. For example, the thermal degradation of major benzophenones in certain plant materials follows first-order reaction kinetics at temperatures of 80 and 90 °C. acs.org Studies on Butylated Hydroxytoluene (BHT), a common hindered phenolic antioxidant, show that its thermal decomposition products include isobutene and 2-tert-butyl-4-methylphenol. sigmaaldrich.com The oxidation of BHT can lead to the formation of 2,6-di-tert-butyl-p-benzoquinone (B114747) (BHT-Q), as well as hydroxylated and carboxylated derivatives. researchgate.net These transformation products can sometimes lead to discoloration (e.g., yellowing or "pinking") in the stabilized materials. stabilization-technologies.com

The thermal stability of benzophenone derivatives is generally high, with many showing thermal decomposition temperatures in the range of 218–553 °C. mdpi.com However, the stability can be influenced by other components in a formulation. For instance, the presence of certain triglycerides was found to decrease the thermal stability of benzophenone-3 and avobenzone (B1665848) in an emulsion. researchgate.net

Table 2: Thermal Decomposition Temperatures of Benzophenone-Based Materials

Material ClassDecomposition Temperature (T_D) RangeReference
Host Materials for PhOLEDs (HA1-HA10)218–553 °C mdpi.com
Host Materials for TADF OLEDs (HB1-HB8)277–497 °C mdpi.com
D-A Emitters for OLEDs (EA1-EA22)278–497 °C mdpi.com
Asymmetric D-A-D type derivatives309–451 °C mdpi.com

Mechanistic Insights into Environmental Persistence and Transformation of Tert-butylphenyl-based Antioxidants

Synthetic phenolic antioxidants (SPAs), including those with tert-butylphenyl groups, are widely used and have been detected in various environmental matrices such as wastewater, river water, sediment, and indoor dust. nih.govacs.orgnih.gov Their persistence and transformation are of environmental interest.

The hydrophobicity of many SPAs (log Kow ranging from 1.79 to 17.2) suggests a tendency to sorb to sludge and sediments in aquatic environments. acs.org Mass balance studies in wastewater treatment plants (WWTPs) indicate that major removal mechanisms include both sorption to sludge and degradation. nih.govresearchgate.net Despite effective removal from the liquid stream in many WWTPs (median >75%), effluent can still be a source of these compounds to the aquatic environment. nih.govresearchgate.net

Once in the environment, SPAs can undergo further transformation. For example, the degradation of some hindered phenolic antioxidants can lead to the formation of 2,4-di-tert-butylphenol. researchgate.net Some of these transformation products may be more toxic than the parent compounds. For instance, 2,6-di-tert-butyl-p-benzoquinone (BHT-Q), a degradation product of BHT, can cause DNA damage at low concentrations. acs.orgresearchgate.net This highlights the importance of understanding not just the fate of the parent compound but also its degradation products.

The predicted environmental half-lives of SPAs vary significantly depending on the environmental compartment, ranging from hours in the air to thousands of hours in sediment. acs.org This persistence, combined with potential toxicity and the formation of more harmful byproducts, underscores the need for designing antioxidants with lower environmental impact. nih.govresearchgate.net

Table 3: Predicted Environmental Half-Lives of Synthetic Phenolic Antioxidants (SPAs)

Environmental CompartmentPredicted Half-Life Range (hours)Reference
Air1 - 75 acs.org
Water360 - 4320 acs.org
Soil720 - 8640 acs.org
Sediment3240 - 38900 acs.org

Rational Design Principles for Improving Long-Term Operational Performance and Durability

Improving the stability of systems based on this compound requires a rational design approach, focusing on both the molecule itself and its interaction with the surrounding matrix.

Enhancing Intrinsic Molecular Stability : The inherent stability of the antioxidant is paramount. The hindered phenol (B47542) structure is a classic example of rational design, where bulky tert-butyl groups sterically protect the reactive hydroxyl group, enhancing its efficacy and longevity. partinchem.comamfine.com Further improvements can be envisioned by mimicking highly effective natural antioxidants. For example, research has shown that adding a para-oxygen group to the aromatic ring of a BHT-like structure, similar to the structure of α-tocopherol (Vitamin E), can increase its antioxidant efficiency by nearly 94%. phantomplastics.com This suggests that modifying the electronic properties of the phenyl ring through electron-donating groups can significantly boost performance.

Synergistic Formulations : Hindered phenolic antioxidants, which act as primary antioxidants by scavenging free radicals, are often most effective when used in combination with secondary antioxidants. partinchem.com Phosphites and thioethers, for example, act as hydroperoxide decomposers, breaking down hydroperoxides into non-radical, stable products. This synergistic approach addresses multiple degradation pathways simultaneously, offering superior protection compared to a single antioxidant system. amfine.com

Controlling Interfacial Interactions : In many applications, degradation is initiated at interfaces exposed to environmental factors like moisture, oxygen, and light. A key design strategy is to create protective barriers. For instance, in perovskite solar cells, a layer of a hydrophobic, high-glass-transition-temperature polymer related to the target compound has been used to passivate the surface. mdpi.comacs.org This layer physically prevents moisture from reaching the sensitive inner layers and suppresses defect-mediated recombination, significantly improving both efficiency and long-term operational stability under heat and light stress. mdpi.comacs.org

Minimizing Migration and Leaching : The effectiveness of an additive is lost if it migrates out of the material. Increasing the molecular weight of the antioxidant is a common strategy to reduce volatility and decrease migration. This can be achieved by joining multiple antioxidant units together, creating oligomeric or polymeric structures that are better anchored within the host matrix. phantomplastics.com

By integrating these principles—optimizing molecular structure, creating synergistic antioxidant packages, engineering protective interfaces, and ensuring long-term residency within the material—the durability and operational performance of systems derived from this compound can be substantially enhanced.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Bis(4-tert-butylphenyl)methanone Derivatives for Emerging Technologies

The core structure of this compound, with its two bulky tert-butylphenyl groups flanking a central carbonyl, offers a versatile scaffold for the design of new molecules with tailored properties. A significant area of future research lies in the synthesis and characterization of novel derivatives for a range of emerging technologies.

One of the most promising applications is in the field of photoinitiators for polymerization processes. Benzophenone (B1666685) and its derivatives are well-known for their ability to initiate polymerization upon exposure to UV light. researchgate.net By strategically modifying the this compound structure, researchers can fine-tune the absorption characteristics, initiation efficiency, and compatibility with different monomer systems. The tert-butyl groups already enhance solubility and reduce migration in cured polymers, and further derivatization could lead to photoinitiators with even more desirable properties for applications in 3D printing, coatings, and adhesives.

Furthermore, the electronic properties of diarylmethanones suggest potential applications in organic electronics . The core structure can be functionalized to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in the performance of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). For instance, the introduction of electron-donating or electron-withdrawing groups onto the phenyl rings can alter the charge transport characteristics of the molecule. Research in this area could lead to the development of new, cost-effective materials for flexible and transparent electronic devices.

Integration with Supramolecular Chemistry and Self-Assembly for Hierarchical Materials

The rigid, well-defined geometry of this compound makes it an excellent building block for the construction of complex, ordered structures through non-covalent interactions. The integration of this compound into the realm of supramolecular chemistry and self-assembly opens up exciting possibilities for the creation of hierarchical materials with novel functions.

A key area of exploration is the use of this compound and its derivatives as ligands in the formation of metal-organic frameworks (MOFs) and supramolecular metallacycles . By introducing coordinating functional groups (e.g., carboxylates, pyridyls) onto the phenyl rings, the molecule can be directed to self-assemble with metal ions into highly porous, crystalline materials. researchgate.netmdpi.com These MOFs could exhibit unique properties for gas storage, catalysis, and chemical sensing, with the bulky tert-butyl groups potentially influencing the pore size and guest-host interactions within the framework. mdpi.com

The principles of coordination-driven self-assembly have been successfully employed to create a variety of discrete supramolecular structures, including 2D polygons and 3D polyhedra. oaepublish.com The defined angles and lengths of diarylmethanone-based ligands can be exploited to control the final architecture of the self-assembled species. oaepublish.com Future research could focus on designing this compound derivatives with specific geometries to template the formation of desired supramolecular cages, capsules, or tubes. These structures could find applications in drug delivery, molecular recognition, and nanoscale reaction vessels.

Sustainable Synthesis and Application Methodologies (Green Chemistry Principles)

As with all chemical manufacturing, the development of environmentally benign methods for the synthesis and application of this compound is of paramount importance. The principles of green chemistry offer a roadmap for reducing the environmental impact of chemical processes.

Future research will likely focus on replacing traditional synthetic routes, which may involve harsh reagents and generate significant waste, with more sustainable alternatives. This includes the exploration of:

Catalytic Processes: Developing highly selective and reusable catalysts for the Friedel-Crafts acylation reaction, which is a common method for synthesizing diaryl ketones. This would minimize the use of stoichiometric Lewis acids and reduce the amount of waste generated.

Alternative Solvents: Investigating the use of greener solvents, such as supercritical fluids or bio-based solvents, to replace hazardous organic solvents traditionally used in the synthesis and purification of this compound.

Energy Efficiency: Exploring energy-efficient synthetic methods, such as microwave-assisted or ultrasound-promoted reactions, which can often lead to shorter reaction times and higher yields. oaepublish.com

Researchers at McGill University have developed a greener method for producing ketones using carbon monoxide, a common industrial byproduct, which could be adapted for the synthesis of this compound. nih.gov This approach avoids the use of energy-intensive and waste-generating multi-step processes. nih.gov Another sustainable approach involves the oxidation of alcohols to ketones using nitrogen dioxide gas, which produces nitric acid as a recoverable byproduct, thus minimizing waste. researchgate.net

The table below summarizes some green chemistry approaches applicable to the synthesis of ketones like this compound.

Green Chemistry PrincipleApplication in Ketone SynthesisPotential Advantage
Catalysis Use of solid acid catalysts or reusable Lewis acids.Reduced waste, easier product separation.
Alternative Solvents Reactions in supercritical CO2 or ionic liquids.Reduced use of volatile organic compounds (VOCs).
Atom Economy Direct C-H activation and carbonylation reactions. nih.govMaximizes the incorporation of starting materials into the final product.
Use of Renewable Feedstocks Synthesis from bio-based starting materials.Reduced reliance on fossil fuels.
Energy Efficiency Microwave-assisted or flow chemistry synthesis.Faster reaction times, lower energy consumption.

Advanced Characterization Techniques for In Situ and Operando Studies in Complex Systems

To fully understand the behavior and function of this compound and its derivatives, particularly within complex environments such as polymers, supramolecular assemblies, or catalytic systems, advanced characterization techniques are indispensable. Future research will increasingly rely on in situ and operando methods to probe the molecule's properties and transformations under real-world conditions. researchgate.netelsevierpure.comrsc.org

These techniques allow for the real-time monitoring of chemical and physical changes as they occur, providing dynamic information that is often lost in conventional ex situ measurements. elsevierpure.com For example, in the context of its use as a photoinitiator, time-resolved spectroscopic techniques can be used to track the formation of reactive species and the kinetics of polymerization.

For materials science applications, techniques such as in situ X-ray diffraction and scattering can reveal the evolution of crystalline structures during self-assembly or in response to external stimuli. In situ atomic force microscopy (AFM) and scanning tunneling microscopy (STM) can provide real-time visualization of molecular ordering and surface dynamics at the nanoscale. thno.org

The table below highlights some advanced characterization techniques and their potential applications in studying this compound.

Characterization TechniqueInformation GainedApplication Area
Time-Resolved Spectroscopy Excited state dynamics, reaction kinetics.Photochemistry, photoinitiation.
In Situ X-Ray Diffraction (XRD) Evolution of crystal structure.Supramolecular chemistry, materials science.
In Situ Atomic Force Microscopy (AFM) Real-time imaging of self-assembly.Nanomaterials, surface science.
Operando Spectroscopy (e.g., Raman, IR) Molecular changes during device operation.Organic electronics, catalysis.
Cryo-Electron Microscopy (Cryo-EM) High-resolution structure of complex assemblies.Supramolecular chemistry, structural biology.

By embracing these advanced characterization tools, researchers can gain unprecedented insights into the structure-property-function relationships of this compound and its derivatives, paving the way for the rational design of new materials and technologies.

Q & A

Q. What are the common synthetic routes for Bis(4-tert-butylphenyl)methanone, and how do reaction conditions influence yield?

this compound is typically synthesized via Friedel-Crafts acylation, where tert-butyl-substituted aromatic substrates react with acylating agents (e.g., acetyl chloride) in the presence of Lewis acid catalysts like AlCl₃. Key variables include:

  • Catalyst selection : Anhydrous AlCl₃ is preferred to avoid hydrolysis .
  • Temperature : Reactions are often conducted under reflux (e.g., 40–60°C) to enhance kinetics while minimizing decomposition.
  • Solvent : Non-polar solvents (e.g., dichloromethane) stabilize carbocation intermediates.
    Yield optimization requires strict control of moisture and stoichiometric ratios. Impurities like over-acylated byproducts may form if excess acylating agent is used.

Q. What spectroscopic techniques are used to characterize this compound?

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., tert-butyl protons at δ 1.3–1.4 ppm; carbonyl carbon at δ 195–205 ppm) .
  • FTIR : A strong C=O stretch near 1680–1700 cm⁻¹ verifies ketone functionality .
  • Elemental Analysis : Validates purity (>98%) by matching calculated and observed C/H/O ratios .
    Mass spectrometry (HRMS) further resolves molecular ion peaks (e.g., [M+H]⁺ at m/z 296.2 for C₂₁H₂₈O).

Q. What safety precautions are critical when handling this compound?

  • GHS Hazards : Classified as flammable (GHS02) and toxic (GHS06/GHS08) due to acute inhalation/organ toxicity .
  • Handling : Use fume hoods, avoid aerosol formation, and wear nitrile gloves.
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .
  • Spill Management : Absorb with inert materials (silica gel) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the design of this compound derivatives for photochemical applications?

Density Functional Theory (DFT) predicts electronic transitions and excited-state behavior. For example:

  • HOMO-LUMO Gaps : Calculated gaps (~3.2 eV) correlate with UV absorption maxima (λmax ~300 nm), guiding photoinitiator design .
  • TDDFT : Simulates charge-transfer dynamics, aiding in tuning substituents (e.g., electron-donating tert-butyl groups) for enhanced light-harvesting efficiency .
    Validation involves comparing computed spectra with experimental UV-vis data.

Q. How do steric effects from tert-butyl groups influence reactivity in cross-coupling reactions?

The bulky tert-butyl substituents hinder electrophilic aromatic substitution but stabilize intermediates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

  • Steric Hindrance : Reduces regioselectivity in meta-substitution reactions.
  • Additive Optimization : Bis(4-methoxyphenyl)methanone (10 mol%) improves yields by stabilizing Pd(0) intermediates .
    Reaction monitoring via HPLC ensures minimal side-product formation.

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in antimicrobial or anticancer studies arise from:

  • Assay Variability : Standardize protocols (e.g., MIC values via broth microdilution) .
  • Structural Confounders : Compare derivatives with controlled substituents (e.g., replacing tert-butyl with methyl groups).
  • ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability and exclude false positives from cytotoxicity .

Q. How can environmental impact assessments be conducted for this compound?

  • Ecotoxicity Testing : Use Daphnia magna assays to determine LC₅₀ values for aquatic toxicity .
  • Degradation Studies : Monitor hydrolysis half-life under UV light (e.g., t₁/₂ >100 days in aqueous media) .
  • Waste Treatment : Advanced oxidation processes (AOPs) like ozonation degrade persistent aromatic byproducts .

Methodological Considerations

8. Designing experiments to study the role of this compound in polymer photoinitiation:

  • Control Variables : UV intensity (e.g., 90 W blue LED), solvent polarity (DMSO vs. THF), and oxygen exclusion .
  • Kinetic Analysis : Use real-time FTIR to track polymerization rates via C=C bond conversion .
  • Additive Screening : Compare with benzophenone derivatives to assess efficiency differences .

9. Analyzing conflicting data on thermal stability:

  • DSC/TGA : Decomposition onset temperatures (~250°C) vary with crystallinity. Recrystallize samples to ensure uniformity .
  • Isothermal Studies : Monitor weight loss at 200°C for 24 hours to identify degradation pathways (e.g., ketone cleavage).

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.